molecular formula C10H15N3O4S2 B2563027 4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine CAS No. 861208-71-1

4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine

Cat. No.: B2563027
CAS No.: 861208-71-1
M. Wt: 305.37
InChI Key: SUEGLZSAFLBDLB-UHFFFAOYSA-N
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Description

4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine is a chemical compound with the molecular formula C({10})H({15})N({3})O({4})S(_{2}) It is characterized by the presence of a thiomorpholine ring substituted with a sulfonyl group attached to a pyrimidine ring that has two methoxy groups at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine typically involves the following steps:

    Formation of the Pyrimidine Intermediate: The starting material, 4,6-dimethoxypyrimidine, is synthesized through the reaction of appropriate methoxy-substituted precursors under controlled conditions.

    Sulfonylation: The pyrimidine intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group at the desired position on the pyrimidine ring.

    Thiomorpholine Ring Formation: The final step involves the reaction of the sulfonylated pyrimidine with thiomorpholine under suitable conditions, often involving heating and the use of a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals and other industrial chemicals due to its unique reactivity and functional groups.

Mechanism of Action

The mechanism of action of 4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as a strong electron-withdrawing group, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]piperidine: Similar structure but with a piperidine ring instead of thiomorpholine.

    4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine: Contains a morpholine ring instead of thiomorpholine.

    4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]pyrrolidine: Features a pyrrolidine ring.

Uniqueness

4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The sulfur atom in the thiomorpholine ring can participate in additional interactions and reactions, potentially enhancing the compound’s reactivity and specificity in various applications.

Properties

IUPAC Name

4-(4,6-dimethoxypyrimidin-5-yl)sulfonylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S2/c1-16-9-8(10(17-2)12-7-11-9)19(14,15)13-3-5-18-6-4-13/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEGLZSAFLBDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)OC)S(=O)(=O)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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